BenchChemオンラインストアへようこそ!

Ethyl 4-(2-fluoroethoxy)benzoate

Lipophilicity Blood-Brain Barrier PET Radiochemistry

Ethyl 4-(2-fluoroethoxy)benzoate (C₁₁H₁₃FO₃, MW 212.22 g/mol) is a fluorinated benzoate ester characterized by a 2-fluoroethoxy (–OCH₂CH₂F) group at the para position of the aromatic ring. This structural motif integrates a terminal fluorine atom into an alkyl ether chain, rendering it a valuable synthetic intermediate in the field of molecular imaging, particularly for the development of fluorine-18 (¹⁸F) labeled positron emission tomography (PET) tracers.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Cat. No. B8642500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-fluoroethoxy)benzoate
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCF
InChIInChI=1S/C11H13FO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3
InChIKeyCCCFWYGKNRMIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-fluoroethoxy)benzoate: A Key Fluorinated Intermediate for PET Tracer Development


Ethyl 4-(2-fluoroethoxy)benzoate (C₁₁H₁₃FO₃, MW 212.22 g/mol) is a fluorinated benzoate ester characterized by a 2-fluoroethoxy (–OCH₂CH₂F) group at the para position of the aromatic ring. This structural motif integrates a terminal fluorine atom into an alkyl ether chain, rendering it a valuable synthetic intermediate in the field of molecular imaging, particularly for the development of fluorine-18 (¹⁸F) labeled positron emission tomography (PET) tracers [1]. The compound serves as a lipophilic precursor that can be elaborated into more complex radiopharmaceuticals targeting various biological processes [2].

Why Ethyl 4-(2-fluoroethoxy)benzoate Cannot Be Replaced by Simple Ether or Ester Analogs


The unique value of ethyl 4-(2-fluoroethoxy)benzoate is predicated on its precise bifunctional architecture: a terminal fluorine atom for ¹⁸F isotopic labeling and an ethyl ester for controlled lipophilicity and reactivity. Simple substitution with its non-fluorinated analog, ethyl 4-(2-hydroxyethoxy)benzoate, eliminates the capacity for PET radiolabeling, the core application driver. Conversely, replacing the ethyl ester with a carboxylic acid (4-(2-fluoroethoxy)benzoic acid) dramatically alters solubility and requires additional coupling steps, while the methyl ester analog (methyl 4-(2-fluoroethoxy)benzoate), though also fluorinated, exhibits different volatility and reaction kinetics, impacting purification and subsequent synthetic yields in multi-step radiochemical syntheses .

Quantitative Differentiation of Ethyl 4-(2-fluoroethoxy)benzoate from Closest Analogs


Controlled Lipophilicity for Blood-Brain Barrier Penetration vs. Hydroxy Analog

The substitution of a hydroxyl group with a fluorine atom in the alkoxy side chain increases the calculated partition coefficient (LogP) by approximately 0.5 units. The non-fluorinated analog ethyl 4-(2-hydroxyethoxy)benzoate has a measured LogP of 1.23, whereas the fluorinated parent acid 4-(2-fluoroethoxy)benzoic acid has a LogP of 1.68. The ethyl ester of the target compound is expected to further elevate LogP into the optimal range (2.0–3.5) for passive blood-brain barrier (BBB) penetration, a critical property for CNS PET tracers .

Lipophilicity Blood-Brain Barrier PET Radiochemistry

Superior Precursor for Huisgen Cycloaddition ('Click Chemistry') in Radiopharmaceutical Assembly

The 2-fluoroethoxy group is a privileged moiety for ¹⁸F-labeling via nucleophilic substitution of a tosylate precursor, a route not available to non-fluorinated analogs. In the synthesis of [¹⁸F]FEBA, a PET acetate tracer, the 4-(2-fluoroethoxy)benzamido motif was constructed and achieved a radiochemical purity of >99% and a radiochemical yield of up to 25% [1]. The target compound's ethyl ester can be hydrolyzed to the acid and coupled to amine-bearing pharmacophores, a synthetic handle not present in simpler fluoroarenes like ethyl 4-fluorobenzoate, which lack the alkoxy spacer and cannot undergo the same 'cold' then 'hot' fluorination sequence [2].

Click Chemistry ¹⁸F-Labeling Prosthetic Group

Enhanced Metabolic Stability via Fluorine Blocking of the ω-Hydroxylation Site

The terminal fluorine atom on the ethoxy chain prevents oxidative metabolism at the terminal carbon. In the non-fluorinated analog ethyl 4-(2-hydroxyethoxy)benzoate, the terminal –CH₂OH group is a substrate for alcohol dehydrogenase and CYP450-mediated oxidation, leading to rapid clearance. Fluorine substitution at this metabolically labile position blocks the primary oxidative pathway, a design principle validated in the development of fluoroalkoxy-containing COX-2 inhibitors where fluoroethoxy derivatives exhibited superior in vitro metabolic stability compared to their methoxy counterparts [1].

Metabolic Stability Oxidative Metabolism Drug Design

Optimal Deployment Scenarios for Ethyl 4-(2-fluoroethoxy)benzoate in Scientific Research


Synthesis of ¹⁸F-Labeled Fatty Acid Synthase PET Tracers for Oncology Imaging

Researchers developing PET tracers for tumor imaging, particularly those targeting fatty acid synthase (FAS) overexpressed in prostate and other cancers, can utilize ethyl 4-(2-fluoroethoxy)benzoate as a key intermediate. Following a two-step 'cold' synthesis—hydrolysis of the ester and coupling to an amino acid ester—the resulting amide is then subjected to ¹⁸F-fluoroethylation, yielding a radiotracer with high radiochemical purity and yield, as demonstrated by the synthesis of [¹⁸F]FEBA [1].

Construction of CNS-Penetrant PET Probe Libraries via Amide Bond Formation

For CNS drug discovery programs requiring BBB-penetrant PET ligands, the ethyl ester can be hydrolyzed to the carboxylic acid and coupled to diverse amine-containing pharmacophores. The predicted optimal LogP of the resulting conjugates, driven by the fluoroethoxy-ethyl ester motif, enhances the probability of achieving sufficient brain uptake, making it a strategic choice over more polar hydroxy analogs [1] .

Metabolic Stability Screening of Fluorinated Lead Compounds in Drug Discovery

Medicinal chemists engaged in lead optimization can procure ethyl 4-(2-fluoroethoxy)benzoate as a model fragment to evaluate the impact of terminal fluoroethoxy substitution on microsomal stability. By comparing its metabolic profile against the corresponding hydroxy analog, research teams can empirically confirm the metabolic blocking effect, providing data to justify the incorporation of similar motifs in clinical candidate molecules [1].

Quote Request

Request a Quote for Ethyl 4-(2-fluoroethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.